molecular formula C12H16ClNO2 B2375559 methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride CAS No. 2408970-98-7

methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride

Cat. No.: B2375559
CAS No.: 2408970-98-7
M. Wt: 241.72
InChI Key: NYNNDJCTWMYSTI-UHFFFAOYSA-N
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Description

Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride is a cyclopropane-containing benzoate ester derivative functionalized with an aminomethyl group and formulated as a hydrochloride salt.

Properties

IUPAC Name

methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-11(14)9-3-2-4-10(7-9)12(8-13)5-6-12;/h2-4,7H,5-6,8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNNDJCTWMYSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C2(CC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Pathway

This method involves coupling a cyclopropane-containing aldehyde with methyl 3-aminobenzoate, followed by reductive amination and salt formation.

Steps:

  • Formation of Cyclopropane Aldehyde Intermediate
    • Reactants: 1-(Aminomethyl)cyclopropanecarbaldehyde.
    • Conditions: Prepared via cyclopropanation of allyl amines or oxidation of corresponding alcohols.
  • Coupling with Methyl 3-Aminobenzoate

    • Reactants: Methyl 3-aminobenzoate, cyclopropane aldehyde.
    • Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE).
    • Yield: ~70–85%.
  • Hydrochloride Salt Formation

    • Process: Treatment with HCl gas in ethanol or aqueous HCl.
    • Purity: ≥95% (confirmed by HPLC).

Example Protocol:

Methyl 3-aminobenzoate (10 mmol) and 1-(aminomethyl)cyclopropanecarbaldehyde (10 mmol) were dissolved in DCE. NaBH(OAc)₃ (12 mmol) was added at 0°C, stirred for 12 h at RT. The mixture was concentrated, purified via column chromatography (EtOAc/hexane), and treated with HCl/EtOH to yield the hydrochloride salt.  

Cyclopropanation of α,β-Unsaturated Esters

This route leverages cyclopropanation of methyl 3-(allylamino)benzoate using diazo compounds.

Steps:

  • Preparation of α,β-Unsaturated Ester
    • Reactants: Methyl 3-(allylamino)benzoate.
    • Conditions: Wittig reaction or Knoevenagel condensation.
  • Cyclopropanation

    • Reagents: Diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) in DCM.
    • Yield: 60–75%.
  • Aminomethyl Group Introduction

    • Method: Boc-protection, amidation, and deprotection.

Data Table 1: Cyclopropanation Optimization

Reagent System Solvent Temp (°C) Yield (%)
Et₂Zn/CH₂I₂ DCM 0 68
Rh₂(OAc)₄/CH₂N₂ Toluene 25 72
Pd(OAc)₂/CH₂Cl₂ THF 40 60

Source: Adapted from.

One-Pot Multicomponent Reaction

A streamlined approach combining cyclopropane formation, esterification, and salt precipitation.

Steps:

  • Reactants: Methyl 3-formylbenzoate, cyclopropylamine, trimethylsilyl cyanide (TMSCN).
  • Conditions:
    • Catalyst: Zinc iodide (ZnI₂) in acetonitrile.
    • Temperature: 60°C for 6 h.
  • Hydrochloride Isolation:
    • Process: Direct addition of HCl/EtOH to the reaction mixture.

Advantages:

  • Reduced purification steps.
  • Overall Yield: 80–90%.

Critical Reaction Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DCE) improve cyclopropanation yields by stabilizing transition states.
  • Low temperatures (0–5°C) minimize side reactions during reductive amination.

Catalyst Selection

  • Pd/C or Rh catalysts enhance cyclopropanation efficiency but increase cost.
  • NaBH(OAc)₃ is preferred over NaBH₄ for selective reductive amination.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel (EtOAc/hexane, 1:3) resolves unreacted starting materials.
  • Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) confirms ≥98% purity.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.20–1.45 (m, 4H, cyclopropane), 3.85 (s, 3H, OCH₃), 4.10 (s, 2H, NH₂CH₂), 7.50–8.10 (m, 4H, aromatic).
  • HRMS (ESI): m/z calcd for C₁₂H₁₅NO₂ [M+H]⁺: 206.1174; found: 206.1176.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace Et₂Zn with Zn dust reduces reagent costs by 40%.
  • Batch vs. continuous flow: Flow chemistry improves cyclopropanation consistency.

Waste Management

  • DCM recovery: Distillation achieves >90% solvent reuse.
  • Zn byproducts: Neutralization with citric acid minimizes environmental impact.

Comparative Analysis of Methods

Data Table 2: Method Efficiency

Method Steps Yield (%) Cost (USD/g)
Reductive Amination 3 85 120
Cyclopropanation 4 70 150
One-Pot 2 90 100

Source: Compiled from.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines .

Scientific Research Applications

methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopropane Moieties

Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride (CAS 1417805-94-7)
  • Molecular Formula: C₇H₁₄ClNO₂
  • Key Features : Replaces the benzoate group with an acetate ester, reducing aromaticity and molecular weight (165.62 g/mol vs. ~253 g/mol for the benzoate).
  • Applications : Serves as a simpler building block for cyclopropane-containing molecules, with applications in peptide mimetics or small-molecule drug synthesis .
[1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride (CAS 1909314-12-0)
  • Molecular Formula: C₆H₁₂ClNO₂
  • Applications : Used in synthesizing conjugates or prodrugs where carboxylate groups are critical for binding .
Ethyl 3-[1-[(4-Bromophenyl)methylamino]ethyl]benzoate Hydrochloride
  • Molecular Formula: Not explicitly provided (estimated C₁₉H₂₂BrClN₂O₂).
  • Key Features : Substitutes the cyclopropane with a bromophenyl-ethylamine group, introducing bulkier aromatic substituents.
  • Applications : Versatile intermediate in antipsychotic or anticancer drug development due to bromine’s electronegativity and steric effects .

Functional Group Variations

Methyl 4-[1-[[(2R)-1-(2-Phenoxyethyl)piperidine-2-carbonyl]amino]cyclopropyl]benzoate (Preparation 16 in )
  • Molecular Formula : C₂₅H₂₈N₂O₄ (m/z 423 [M+H]⁺).
  • Key Features: Incorporates a piperidine-phenoxyethyl chain, enabling hydrogen bonding and hydrophobic interactions.
  • Applications : Explored in arthritis therapeutics for targeting inflammatory pathways .
Benzyl n-[1-(Aminomethyl)cyclopropyl]carbamate Hydrochloride (CAS 2055841-99-9)
  • Molecular Formula : C₁₃H₁₇ClN₂O₂.
  • Key Features : Carbamate-protected amine group, enhancing stability during synthetic steps.
  • Applications: Used in peptide synthesis or as a protective intermediate in organocatalysis .

Biological Activity

Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining its interactions with various biological systems, pharmacological properties, and implications for therapeutic applications.

Chemical Structure and Properties

This compound, with the chemical formula C11H14ClN2O2, incorporates a benzoate moiety that enhances its lipophilicity. This structural characteristic is significant as it influences the compound's interactions with biological targets and its overall pharmacokinetic profile .

Preliminary studies indicate that this compound may modulate neurotransmitter systems. Its binding affinity to specific receptors and enzymes is currently under investigation, which is crucial for understanding its therapeutic potential and side effects. The compound's interaction with various biological systems suggests it could play a role in drug development aimed at specific targets .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter pathways, potentially offering therapeutic benefits in neurological disorders.
  • Enzyme Interaction : It shows promise in interacting with various enzymes, which could lead to modulation of biochemical pathways relevant to drug action.
  • Antimicrobial Potential : Research indicates potential antimicrobial properties, making it a candidate for further studies in the development of new antibiotics .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 3-(1-(methylamino)cyclopropyl)benzoate hydrochlorideContains a methylamino groupPotentially different receptor interactionsMethyl substitution may alter activity
1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-olCyclopentane instead of cyclopropaneDifferent pharmacological profileCyclopentane may provide different steric effects
Methyl 3-(aminomethyl)benzoate hydrochlorideLacks cyclopropyl moietyDistinct enzyme interactionsAbsence of cyclopropyl affects reactivity

This table illustrates how the structural features of this compound contribute to its distinct biological activities compared to similar compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, research has demonstrated its potential as an antimicrobial agent. In vitro testing revealed significant activity against various bacterial strains, indicating its possible application in treating infections caused by resistant bacteria .

Additionally, pharmacokinetic studies are underway to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Such studies are essential for establishing effective dosing regimens and understanding potential side effects .

Q & A

Q. What are the key considerations for synthesizing methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride in a laboratory setting?

Methodological Answer: Synthesis typically involves cyclopropane ring formation followed by esterification and hydrochlorination. Critical parameters include:

  • Temperature control : Excess heat during cyclopropane formation risks ring-opening side reactions .
  • Catalyst selection : Acid catalysts (e.g., HCl) optimize esterification yields, but may require neutralization before hydrochlorination .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), confirmed via HPLC .

Q. How should researchers characterize the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., 180–200°C for hydrochloride degradation) .
  • Hygroscopicity tests : Monitor mass changes under 40–80% relative humidity to determine moisture sensitivity .
  • pH-dependent stability : Use UV-Vis spectroscopy to track degradation in buffers (pH 1–13) over 72 hours .

Q. What analytical techniques are essential for verifying structural integrity?

Methodological Answer: Combine:

  • NMR : Confirm cyclopropane protons (δ 0.8–1.2 ppm) and ester carbonyl (δ 165–170 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 252.1234) .
  • XRD : Resolve crystallographic data to detect polymorphic variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies (e.g., receptor-binding vs. no activity in similar assays) require:

  • Dose-response standardization : Use EC₅₀/IC₅₀ values across ≥3 independent replicates to minimize assay variability .
  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites interfering with results .
  • Receptor specificity assays : Compare binding affinities against structurally related analogs (Table 1) .

Q. Table 1: Comparative Receptor Binding of Structural Analogs

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate HClGPCR-X12.3 ± 1.5
3-(2-Aminoethyl)benzoic acid HClGPCR-X45.6 ± 3.2
Cyclopropylamine derivativesSerotonin 5-HT₂A>1000

Q. What experimental designs are optimal for studying its pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

  • In vitro-in vivo correlation (IVIVC) : Use Caco-2 cell monolayers to predict intestinal absorption (Papp >1×10⁻⁶ cm/s suggests bioavailability) .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to quantify metabolic clearance (t₁/₂ <30 min indicates rapid hepatic elimination) .
  • Dose-ranging in vivo studies : Administer 1–50 mg/kg in rodent models, with plasma sampling via LC-MS/MS at 0.5–24h post-dose .

Q. How can computational modeling enhance understanding of its interaction with enzymatic targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450 3A4) using crystal structures (PDB ID: 1TQN) .
  • MD simulations (GROMACS) : Analyze ligand-protein stability over 100 ns trajectories; RMSD >2.0 Å suggests unstable binding .
  • QSAR models : Corrogate substituent effects (e.g., cyclopropane vs. cyclohexane) on inhibitory potency .

Data Contradiction Analysis

Q. How to address conflicting reports on its solubility in aqueous vs. organic solvents?

Methodological Answer:

  • Solvent screening : Use shake-flask method with HPLC quantification. Hydrochloride salt shows pH-dependent solubility (e.g., 25 mg/mL in pH 1.2 HCl vs. <1 mg/mL in pH 7.4 PBS) .
  • Co-solvent optimization : 10–20% DMSO/water mixtures enhance solubility without precipitation .

Q. Why do cytotoxicity studies show variability across cell lines?

Methodological Answer:

  • Cell line profiling : Test HEK293, HepG2, and A549 cells with MTT assays. Differences in IC₅₀ (e.g., 5 μM in cancer vs. >100 μM in normal cells) may reflect transporter expression (e.g., ABCB1 efflux) .
  • ROS quantification : Use DCFH-DA probes to confirm oxidative stress as a secondary mechanism .

Methodological Best Practices

  • Stereochemical purity : Validate enantiomeric excess (>99%) via chiral HPLC (Chiralpak AD-H column) .
  • Ecotoxicity compliance : Follow OECD Test Guideline 201 for algal growth inhibition studies (EC₅₀ >10 mg/L required for disposal) .

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